4,5,6-Trideuterio-2-methylpyridin-3-ol
Description
4,5,6-Trideuterio-2-methylpyridin-3-ol is a deuterated derivative of 2-methylpyridin-3-ol, where hydrogen atoms at positions 4, 5, and 6 of the pyridine ring are replaced with deuterium (²H). This isotopic substitution enhances the compound’s utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to the distinct physicochemical properties of deuterium, such as reduced vibrational frequencies and stronger C–D bonds compared to C–H bonds . The methyl group at position 2 and hydroxyl group at position 3 make it structurally analogous to bioactive pyridine derivatives, though its deuterated form is primarily employed in mechanistic and kinetic studies to probe isotope effects .
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
112.14 g/mol |
IUPAC Name |
4,5,6-trideuterio-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3/i2D,3D,4D |
InChI Key |
AQSRRZGQRFFFGS-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C)O)[2H] |
Canonical SMILES |
CC1=C(C=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trideuterio-2-methylpyridin-3-ol typically involves the deuteration of 2-methylpyridin-3-ol. One common method is the exchange reaction using deuterium oxide (D2O) in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas or deuterium oxide. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trideuterio-2-methylpyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated ketones, while reduction can produce deuterated alcohols or hydrocarbons.
Scientific Research Applications
4,5,6-Trideuterio-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 4,5,6-Trideuterio-2-methylpyridin-3-ol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The presence of deuterium atoms can influence the compound’s stability, reactivity, and overall behavior in chemical and biological systems. The specific pathways and targets depend on the context of its application, such as enzyme binding sites in biological studies or reaction intermediates in chemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following analysis compares 4,5,6-Trideuterio-2-methylpyridin-3-ol with non-deuterated and halogenated analogs, emphasizing substituent effects on stability, reactivity, and applications.
2-Methylpyridin-3-ol (Non-Deuterated Analog)
- Structural Differences : Lacks deuterium at positions 4, 5, and 5.
- Key Properties :
- Applications : Used as a precursor in pharmaceutical synthesis, whereas the deuterated form is reserved for tracer studies .
2-Chloro-6-iodo-5-methylpyridin-3-ol ()
- Structural Differences : Halogenated (Cl, I) at positions 2 and 6, with a methyl group at position 5.
- Key Properties :
- Contrast : Unlike the deuterated compound, halogenation prioritizes catalytic applications over spectroscopic utility.
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol ()
- Structural Differences : Fluorine at position 5 and a 3-hydroxypropyl chain at position 3.
- Key Properties :
- Contrast : Fluorine’s electronic effects dominate here, whereas deuterium in 4,5,6-Trideuterio-2-methylpyridin-3-ol primarily alters kinetic isotope effects.
Sodium 3,5,6-Trichloropyridin-2-olate ()
- Structural Differences : Trichlorinated pyridine with a sodium salt counterion.
- Key Properties :
Data Table: Comparative Properties of Selected Pyridine Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| 4,5,6-Trideuterio-2-methylpyridin-3-ol | ²H (4,5,6), CH₃ (2), OH (3) | ~130.2* | NMR spectroscopy, metabolic tracers |
| 2-Methylpyridin-3-ol | H (4,5,6), CH₃ (2), OH (3) | 109.1 | Pharmaceutical precursors |
| 2-Chloro-6-iodo-5-methylpyridin-3-ol | Cl (2), I (6), CH₃ (5) | 288.5 | Catalysis, agrochemicals |
| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | F (5), C₃H₆OH (3) | 185.2 | Drug delivery systems |
| Sodium 3,5,6-Trichloropyridin-2-olate | Cl (3,5,6), Na⁺ (2-O⁻) | 247.4 | Herbicide synthesis |
*Estimated based on non-deuterated analog + 3× deuterium mass.
Research Findings and Isotopic Effects
- Kinetic Isotope Effects (KIE): The deuterated compound exhibits a KIE of ~2–10 in enzyme-mediated reactions, slowing metabolic degradation compared to non-deuterated analogs .
- Spectroscopic Advantages : Deuterium substitution eliminates signal splitting in ¹H NMR, simplifying aromatic proton analysis .
- Thermal Stability : C–D bonds confer ~5–10% higher thermal stability in pyrolysis studies compared to C–H bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
